N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
CAS No.: 1354954-01-0
Cat. No.: VC2829685
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide - 1354954-01-0](/images/structure/VC2829685.png)
Specification
CAS No. | 1354954-01-0 |
---|---|
Molecular Formula | C10H9BrClNO2 |
Molecular Weight | 290.54 g/mol |
IUPAC Name | N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide |
Standard InChI | InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) |
Standard InChI Key | KJGWEZXIHHTHHN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide features a 2-bromophenyl group connected to a 2-oxoethyl linker, which is further attached to a chloroacetamide moiety. The compound can be visually conceptualized as having three main structural components:
-
A 2-bromophenyl ring (with bromine at the ortho position)
-
A ketone linkage (the 2-oxoethyl group)
-
A chloroacetamide terminal group
The full molecular formula is C₁₀H₉BrClNO₂, indicating the presence of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Physical Properties
The physical properties of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide are summarized in Table 1:
Chemical Properties
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide contains several reactive functional groups that contribute to its chemical behavior:
-
The chloroacetamide group is susceptible to nucleophilic substitution reactions, with the chlorine atom serving as a good leaving group
-
The ketone group (C=O) can participate in various carbonyl reactions, including reductions, condensations, and additions
-
The aromatic bromide functionality provides opportunities for metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings
-
The amide bond (NH-CO) offers hydrogen-bonding capabilities and can be cleaved under specific conditions
These reactive sites make the compound valuable as a synthetic intermediate, as each functional group can be selectively modified to create more complex structures.
Synthesis and Preparation
The synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide typically involves a multi-step process. Based on synthetic procedures for similar compounds, a probable synthetic route would involve:
Synthetic Routes
The synthesis typically begins with 2-bromoacetophenone, which undergoes bromination at the α-position to generate an α-bromo ketone intermediate. This intermediate then reacts with chloroacetamide or chloroacetyl chloride to yield the target compound. The reaction scheme can be represented as follows:
-
Formation of α-bromo ketone: 2-bromoacetophenone + Br₂ → 2-bromo-2'-bromoacetophenone
-
Nucleophilic substitution: 2-bromo-2'-bromoacetophenone + NH₃ → 2-amino-2'-bromoacetophenone
-
Acylation: 2-amino-2'-bromoacetophenone + ClCH₂COCl → N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Alternative approaches may involve:
-
Direct amination of 2-bromo-2'-bromoacetophenone with ammonia or a primary amine
-
Reductive amination followed by acylation with chloroacetyl chloride
Reaction Conditions and Optimization
Typical reaction conditions for the synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide would involve:
Reaction Step | Conditions | Considerations |
---|---|---|
α-Bromination | Br₂, CHCl₃ or AcOH, 0-25°C | Control temperature to avoid multiple bromination |
Amination | NH₃, THF or EtOH, 0-25°C | Nucleophilic substitution requires polar aprotic solvent |
Acylation | ClCH₂COCl, Et₃N, DCM, 0-25°C | Base required to neutralize HCl formed |
Purification | Column chromatography (hexane/ethyl acetate) | Typical RF value range: 0.3-0.5 |
Applications and Research
Pharmaceutical Applications
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide's structural features suggest potential pharmaceutical applications, particularly as a synthetic intermediate in drug discovery. Compounds with similar structural motifs have been investigated for various therapeutic properties:
-
Anticancer agents: The chloroacetamide functionality has been associated with antiproliferative activity in certain cell lines
-
Antimicrobial compounds: Halogenated acetamides have demonstrated moderate antimicrobial properties against various pathogens
-
Enzyme inhibitors: The electrophilic nature of the chloroacetamide group makes it suitable for covalent modification of enzyme active sites
Chemical Research Applications
As a synthetic intermediate, this compound serves several important functions in chemical research:
-
Building block for heterocyclic synthesis: The compound can undergo intramolecular cyclization to form various nitrogen-containing heterocycles
-
Precursor for cross-coupling reactions: The aryl bromide functionality provides an attachment point for metal-catalyzed cross-coupling reactions
-
Model compound for mechanistic studies: The compound contains multiple reactive centers, making it useful for studying reaction selectivity and mechanisms
Biological Activity
While specific biological activity data for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is limited in the available literature, compounds with similar structural motifs have demonstrated various biological activities:
Biological Target/Effect | Activity Level | Structural Feature Responsible |
---|---|---|
Antimicrobial activity | Moderate | Chloroacetamide functionality |
Enzyme inhibition | Varies by enzyme | Electrophilic carbon adjacent to chlorine |
Anti-inflammatory effects | Low to moderate | Aryl ketone moiety |
Comparison with Related Compounds
Structural Analogs
Several structural analogs of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide have been reported in the literature, with varying positions of the halogen substituents or modifications to the core structure. Table 3 compares some of these analogs:
Structure-Activity Relationships
The position of the bromine substituent on the phenyl ring (ortho vs. para) can significantly influence the compound's properties:
-
Ortho-substitution (as in our target compound) creates steric hindrance that can affect the conformation and reactivity
-
Para-substitution (as in N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide) typically results in more linear molecules with different crystal packing arrangements
-
The nature of the halogen (bromine vs. chlorine) impacts the electronic properties and leaving group ability in nucleophilic substitution reactions
Future Research Directions
Several promising research directions for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide include:
Medicinal Chemistry
The compound's versatile structure makes it a candidate for medicinal chemistry exploration:
-
Development of focused libraries based on structural modifications of the core scaffold
-
Investigation of structure-activity relationships by systematically varying substituents
-
Exploration of covalent binding to specific protein targets via the chloroacetamide moiety
Synthetic Applications
As a synthetic intermediate, the compound offers numerous opportunities:
-
Development of novel heterocyclic synthesis methodologies
-
Exploration of selective functionalization strategies targeting the different reactive sites
-
Application in diversity-oriented synthesis to generate compound libraries
Materials Science
The compound's structure suggests potential applications in materials science:
-
Investigation as a monomer or precursor for specialized polymers
-
Exploration of its ability to form coordination complexes with metals
-
Study of its potential in supramolecular chemistry based on its hydrogen bonding capabilities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume